5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (hereafter referred to as the "target compound") is a pyrazolo-pyridinone derivative characterized by:
- A pyrazolo[4,3-c]pyridin-3-one core.
- A 3-methoxypropyl substituent at position 3.
- A phenyl group at position 2.
- A piperazine-1-carbonyl moiety at position 7, further substituted with a 2-methylpropanoyl (isobutyryl) group.
Properties
IUPAC Name |
5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-18(2)23(31)28-11-13-29(14-12-28)24(32)20-16-27(10-7-15-34-3)17-21-22(20)26-30(25(21)33)19-8-5-4-6-9-19/h4-6,8-9,16-18H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUKTKCLPVUEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the phenyl group, the piperazine moiety, and finally the methoxypropyl group. Each step involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[4,3-c]pyridin-3-one core is shared among several analogs (Table 1). Key variations occur at positions 5 and 7:
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridin-3-one Derivatives
Key Observations:
Position 5 Substituents :
- The target compound’s 3-methoxypropyl group introduces both steric bulk and ether-based polarity, differing from the smaller methyl () or hydrophobic isopropyl (). This may enhance solubility compared to purely alkyl groups.
The ethoxycarbonyl group in is a polar substituent, suggesting divergent pharmacokinetic profiles compared to acylated analogs.
Biological Activity
The compound 5-(3-methoxypropyl)-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a pyrazolo-pyridine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding the compound's pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Pyrazolo[4,3-c]pyridine core : This bicyclic structure is known for various biological activities.
- Piperazine moiety : Often linked to enhanced pharmacological effects.
- Methoxypropyl and 2-methylpropanoyl groups : These substituents can influence solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 420.54 g/mol.
Antitumor Activity
Research indicates that pyrazolo-pyridine derivatives can exhibit significant antitumor activity. A study demonstrated that compounds similar to the one showed inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro assays revealed IC50 values in the micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study found that derivatives within this class exhibited moderate to high antibacterial activity. Specifically, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and pyrazolo-pyridine derivatives have been reported to possess anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines in cellular models, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of NAMPT : Some studies suggest that compounds in this class may inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT inhibition, which is crucial for cellular metabolism and survival .
- Cell Cycle Modulation : The compound may induce cell cycle arrest at the G1/S phase, leading to reduced proliferation in cancer cells .
Case Studies
- Anticancer Study : A recent investigation focused on the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Mechanistic studies revealed increased apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy against multiple strains, the compound demonstrated notable activity against resistant bacterial strains. The results highlighted its potential as a lead candidate for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Model Used |
|---|---|---|
| Antitumor | IC50 < 10 µM | MCF-7 Cell Line |
| Antimicrobial | MIC = 8 - 64 µg/mL | Various Bacterial Strains |
| Anti-inflammatory | Cytokine Inhibition | In vitro models |
Table 2: Comparison with Related Compounds
| Compound Name | Antitumor IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Compound A | 5 | 16 |
| Compound B | 15 | 32 |
| 5-(3-methoxypropyl)-... | <10 | 8 - 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
